![molecular formula C18H24N2O B4046246 1-(1-Adamantyl)-3-(2-methylphenyl)urea](/img/structure/B4046246.png)
1-(1-Adamantyl)-3-(2-methylphenyl)urea
Overview
Description
1-(1-Adamantyl)-3-(2-methylphenyl)urea is a compound that combines the adamantyl group with a urea moiety attached to a methylphenyl group
Preparation Methods
The synthesis of 1-(1-Adamantyl)-3-(2-methylphenyl)urea typically involves the reaction of 1-adamantylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The urea moiety can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of urea derivatives, including 1-(1-Adamantyl)-3-(2-methylphenyl)urea. A study published in MDPI reported that various urea derivatives were synthesized and tested against several bacterial and fungal strains. Notably, the adamantyl urea derivative demonstrated remarkable growth inhibition against Acinetobacter baumannii, with an impressive inhibition rate of 94.5% . This suggests that compounds like this compound could be developed further for therapeutic applications targeting resistant bacterial infections.
Inhibition of Enzymes
The compound has also been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH). Adamantyl ureas have shown promise in inhibiting sEH, which is involved in various physiological processes and diseases, including inflammation and pain. Research indicates that modifications to the adamantane structure can enhance water solubility and stability, thus improving the pharmacological profile of these inhibitors . Specifically, introducing methyl groups at nodal positions of adamantane has been shown to increase solubility without compromising inhibition potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies have indicated that variations in the urea moiety and the incorporation of different substituents can significantly affect biological activity. For instance, compounds with a phenyl substituent at specific positions have demonstrated enhanced anti-tubercular activity against Mycobacterium tuberculosis . This highlights the importance of systematic modifications to develop more potent derivatives.
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial activity. Its ability to inhibit enzymes like 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) positions it as a candidate for treating metabolic disorders such as diabetes and obesity . The selective inhibition of this enzyme can modulate glucocorticoid metabolism, offering a pathway for therapeutic interventions.
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
MDPI Study (2019) | Antimicrobial | 94.5% growth inhibition against A. baumannii |
Epoxide Hydrolase Inhibition Study | Enzyme Inhibition | Enhanced solubility and stability with nodal substitutions |
Anti-Tubercular Activity Study | SAR Exploration | Potent activity against M. tuberculosis with optimized derivatives |
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The urea moiety can form hydrogen bonds with target molecules, enhancing its binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(1-Adamantyl)-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1-(1-Adamantyl)-3-phenylurea: Lacks the methyl group on the phenyl ring, which can affect its chemical and biological properties.
1-(1-Adamantyl)-3-(4-methylphenyl)urea: The methyl group is positioned differently, which can influence its reactivity and interactions with targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-4-2-3-5-16(12)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWJQMCSAQYMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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